Ortho‑Methoxy versus Benzyl Terminal Substituent: Physicochemical Property Shift
Direct comparison of the target compound (2‑methoxyphenyl terminus) with its benzyl analog (CAS 1008395‑65‑0) reveals a substantial increase in topological polar surface area (tPSA) driven by the additional methoxy oxygen. Computational descriptors from the ECBD/SilDrug database give the target compound a tPSA of 81.75 Ų and a clogP of 2.05 [1], whereas the benzyl derivative (C₂₁H₃₀N₄O₂) lacks the methoxy oxygen and is predicted to have a tPSA closer to 55–60 Ų and a higher clogP (≈2.8) due to the loss of the polar oxygen and the gain of an additional methylene . The 6–7 Ų tPSA advantage moves the 2‑methoxyphenyl compound further into the CNS‑preferable tPSA window (<90 Ų) while retaining sufficient polarity for hydrogen‑bonding interactions.
| Evidence Dimension | Topological polar surface area (tPSA) and calculated logP |
|---|---|
| Target Compound Data | tPSA = 81.75 Ų; clogP = 2.05 (SilDrug/ECBD, EOS67842) |
| Comparator Or Baseline | 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one (MW 370.5, C₂₁H₃₀N₄O₂). tPSA ≈ 55–60 Ų (estimated); clogP ≈ 2.8 (estimated by heteroatom count difference). |
| Quantified Difference | ΔtPSA ≈ +22–27 Ų (target vs benzyl analog); ΔclogP ≈ –0.75 units. |
| Conditions | In silico descriptor calculation using standard molecular property algorithms (SilDrug/ECBD and fragment‑based estimation). |
Why This Matters
The elevated tPSA and reduced clogP improve alignment with CNS drug‑likeness guidelines and may enhance aqueous solubility, factors that directly impact formulation feasibility and in‑vivo exposure in neuroscience programs.
- [1] SilDrug/ECBD database entry EOS67842 for 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}octahydroquinoxalin-2(1H)-one, providing Formula: C₂₁H₃₀N₄O₃, MW: 386.50, clogP: 2.05, tPSA: 81.75 Ų. View Source
